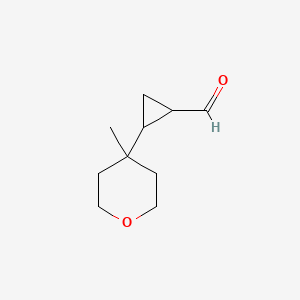
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂. It is characterized by a cyclopropane ring attached to a carbaldehyde group and a 4-methyloxan-4-yl substituent. This compound is primarily used in scientific research and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the carbaldehyde group. One common method is the cyclopropanation of an appropriate alkene using a reagent like diazomethane or a transition metal catalyst. The resulting cyclopropane intermediate is then subjected to formylation to introduce the carbaldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or halides under basic or acidic conditions
Major Products Formed
Oxidation: 2-(4-Methyloxan-4-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(4-Methyloxan-4-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: As a probe or intermediate in the study of biochemical pathways and enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: As an intermediate in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the 4-methyloxan-4-yl substituent, making it less sterically hindered and potentially more reactive.
2-(4-Methyloxan-4-yl)cyclopropane-1-methanol: The alcohol analog of the compound, which may have different reactivity and applications.
Cyclopropane-1-carboxylic acid: The oxidized form of the compound, which has different chemical properties and reactivity.
Uniqueness
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the 4-methyloxan-4-yl substituent. This combination imparts specific steric and electronic properties, making it a valuable intermediate in organic synthesis and a useful probe in scientific research.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-(4-methyloxan-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-10(2-4-12-5-3-10)9-6-8(9)7-11/h7-9H,2-6H2,1H3 |
Clave InChI |
YISVTMMGQWEARN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOCC1)C2CC2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
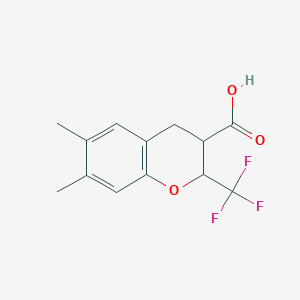
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
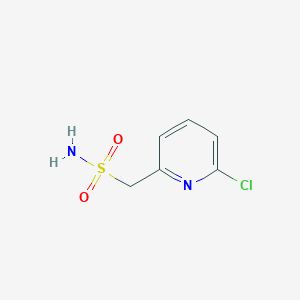
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)
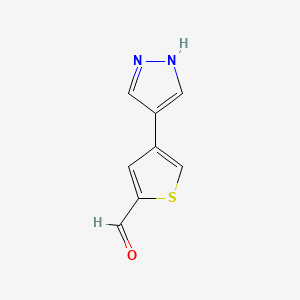
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
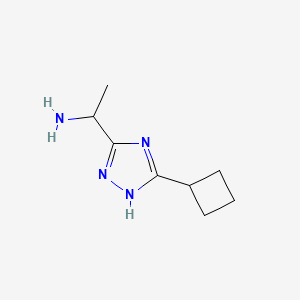
amine](/img/structure/B13195877.png)
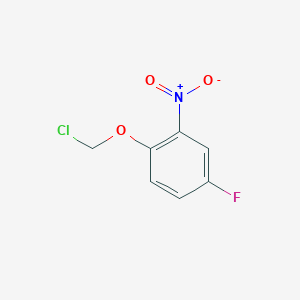
![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)

![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
